molecular formula C16H25NO3 B13373482 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol

1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol

Cat. No.: B13373482
M. Wt: 279.37 g/mol
InChI Key: PFSHMVKISORROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is an organic compound with a complex structure that includes allyl, ethoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzylamine derivative with an appropriate allyl halide, followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step often involves the reduction of a nitro or imine intermediate to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The nitro or imine intermediates can be reduced to amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the allyl group may participate in covalent bonding with active site residues, while the ethoxy and methoxy groups enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
  • 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-butanol

Uniqueness

1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and biochemical research.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C16H25NO3/c1-5-7-14-8-13(11-17-10-12(3)18)9-15(19-4)16(14)20-6-2/h5,8-9,12,17-18H,1,6-7,10-11H2,2-4H3

InChI Key

PFSHMVKISORROQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CNCC(C)O)CC=C

Origin of Product

United States

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